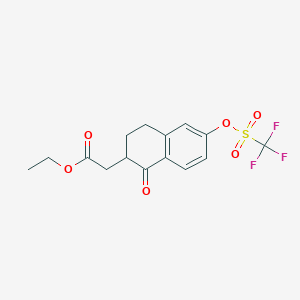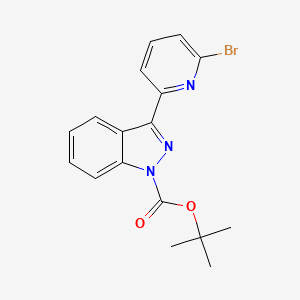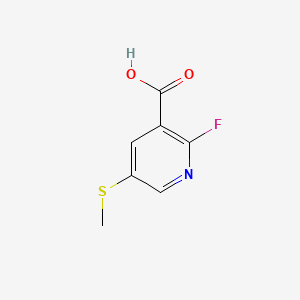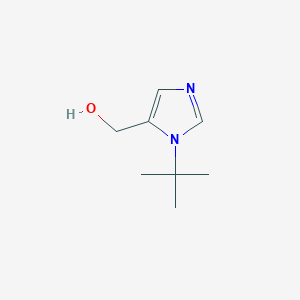
5-Acetyl-2-fluoro-3-methoxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-fluoro-3-methoxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of an acetyl group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. These features make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-fluoro-3-methoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyphenol and acetyl chloride.
Borylation: The phenol derivative undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functional group.
Acetylation: The resulting boronic acid intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Acetyl-2-fluoro-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is 5-acetyl-2-fluoro-3-methoxyphenol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
科学研究应用
5-Acetyl-2-fluoro-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 5-Acetyl-2-fluoro-3-methoxyphenylboronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The acetyl and methoxy groups contribute to the compound’s reactivity and specificity in different chemical reactions.
相似化合物的比较
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Uniqueness
5-Acetyl-2-fluoro-3-methoxyphenylboronic acid is unique due to the presence of the acetyl group, which enhances its reactivity and provides additional functionalization options. The combination of fluorine and methoxy groups also contributes to its distinct chemical properties, making it a versatile reagent in various synthetic applications.
属性
分子式 |
C9H10BFO4 |
|---|---|
分子量 |
211.98 g/mol |
IUPAC 名称 |
(5-acetyl-2-fluoro-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO4/c1-5(12)6-3-7(10(13)14)9(11)8(4-6)15-2/h3-4,13-14H,1-2H3 |
InChI 键 |
SOGCKFDQOQRBIU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1F)OC)C(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)






![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)


